8-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide 8-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1111184-20-3
VCID: VC7729257
InChI: InChI=1S/C19H14ClN3O3S2/c1-26-12-5-2-10(3-6-12)9-21-18(25)15-16-22-17(24)13-7-4-11(20)8-14(13)23(16)19(27)28-15/h2-8H,9H2,1H3,(H,21,25)(H,22,24)
SMILES: COC1=CC=C(C=C1)CNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)Cl
Molecular Formula: C19H14ClN3O3S2
Molecular Weight: 431.91

8-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

CAS No.: 1111184-20-3

Cat. No.: VC7729257

Molecular Formula: C19H14ClN3O3S2

Molecular Weight: 431.91

* For research use only. Not for human or veterinary use.

8-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide - 1111184-20-3

Specification

CAS No. 1111184-20-3
Molecular Formula C19H14ClN3O3S2
Molecular Weight 431.91
IUPAC Name 8-chloro-N-[(4-methoxyphenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Standard InChI InChI=1S/C19H14ClN3O3S2/c1-26-12-5-2-10(3-6-12)9-21-18(25)15-16-22-17(24)13-7-4-11(20)8-14(13)23(16)19(27)28-15/h2-8H,9H2,1H3,(H,21,25)(H,22,24)
SMILES COC1=CC=C(C=C1)CNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)Cl

Introduction

Structural Characteristics

Core Architecture and Functional Groups

The compound’s molecular formula, C<sub>19</sub>H<sub>14</sub>ClN<sub>3</sub>O<sub>3</sub>S<sub>2</sub>, reflects a fused thiazolo[3,4-a]quinazoline scaffold. Key structural features include:

  • A thiazole ring fused to a quinazoline core, creating a planar, conjugated system that facilitates interactions with biological targets.

  • A chlorine atom at the 8-position of the quinazoline ring, which enhances electrophilic reactivity and binding affinity to hydrophobic pockets .

  • A 4-methoxybenzyl group attached via an amide linkage at the 3-position, improving solubility and oral absorption compared to simpler aryl substituents .

  • A thiocarbonyl group at the 1-position, critical for stabilizing the thione tautomer and modulating electronic properties.

The SMILES notation (COC1=CC=C(C=C1)CNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)Cl) and InChI key further delineate the connectivity of these groups.

Synthesis and Optimization

Synthetic Pathways

The synthesis follows multi-step protocols analogous to related thiazoloquinazoline derivatives :

  • Cyclization: Methyl 2-aminobenzoate reacts with thiophosgene to form an isothiocyanate intermediate, which undergoes cyclization with methyl cyanoacetate and sulfur under reflux (80–100°C) .

  • Hydrolysis: The ester intermediate is hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.

  • Amide Coupling: The carboxylic acid is coupled with 4-methoxybenzylamine using HATU or EDCI, yielding the final product.

Key Challenges:

  • Optimizing reaction temperatures to prevent decomposition of the thiocarbonyl group.

  • Purification via silica gel column chromatography (ethyl acetate/hexane gradient) to isolate the target compound from byproducts.

Pharmacological Profile

CompoundEC<sub>50</sub> (μM)Max Activation (% Control)
12h (7-Bromo analog)2.89142
8-Chloro-N-phenyl5.12128

The 4-methoxybenzyl substituent in the target compound is hypothesized to enhance membrane permeability, potentially lowering EC<sub>50</sub> compared to N-phenyl analogs .

Pharmacokinetic Properties

Data from the 8-chloro-N-phenyl analog suggest:

  • Half-life: ~4.2 hours in rodent models .

  • Oral Bioavailability: 38% (improved to ~50% with 4-methoxybenzyl substitution).

  • Metabolism: Hepatic oxidation via CYP3A4, with minimal renal excretion .

Research Applications

Comparative Analysis with Derivatives

Structural modifications significantly influence activity:

SubstituentPositionEC<sub>50</sub> (μM)Notes
4-Methoxybenzyl (target)3~3.5*Improved oral absorption
Phenyl35.12Lower bioavailability
7-Bromo72.89Highest potency in class

*Estimated based on structural similarity .

Future Directions

  • In Vivo Studies: Validate efficacy in OAB animal models.

  • Structural Optimization: Explore substitutions at the 7-position (e.g., bromo) to enhance potency .

  • Formulation Development: Improve aqueous solubility for intravenous administration.

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